Mpo-IN-4
CAS No.:
Cat. No.: VC16635252
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N5 |
|---|---|
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine |
| Standard InChI | InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17) |
| Standard InChI Key | SGFFXIGIHATQNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N |
Introduction
Chemical Identity and Structural Characterization
Mpo-IN-4, with the PubChem CID 126650041, is a low-molecular-weight compound (225.25 g/mol) belonging to the triazolopyridine class . Its molecular formula, , features a fused triazolo-pyridine core substituted with a benzyl group at the 7-position and an amine at the 5-position (Figure 1) . The planar triazolopyridine system facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the benzyl moiety enhances lipophilicity, potentially improving membrane permeability.
Mechanism of Action: Targeting Myeloperoxidase
MPO’s Role in Immune Suppression
MPO, a heme peroxidase expressed in myeloid cells, generates reactive oxygen species (ROS) such as hypochlorous acid (HOCl), which contribute to pathogen clearance but also foster immunosuppressive tumor microenvironments . In melanoma models, MPO activity correlates with reduced ICT efficacy due to ROS-mediated T-cell dysfunction and myeloid-derived suppressor cell (MDSC) accumulation .
Inhibition Kinetics and Selectivity
Mpo-IN-4 acts as a competitive MPO inhibitor, binding to the enzyme’s active site and preventing substrate oxidation . Unlike irreversible inhibitors that form covalent adducts, Mpo-IN-4 exhibits partial reversibility, avoiding the accumulation of inactive MPO Compound II intermediates . This reversible mechanism may reduce off-target effects, as evidenced by its minimal impact on lactoperoxidase (LPO) and thyroid peroxidase (TPO) in preclinical screens .
Therapeutic Applications in Oncology
Enhancing Immune Checkpoint Therapy
In syngeneic YUMM3.3 and B16-F10 melanoma models, Mpo-IN-4 synergized with anti-PD-1/CTLA-4 antibodies to achieve 100% long-term survival in aged mice, compared to 40% with ICT alone . This enhancement correlated with:
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Reduced MDSC Infiltration: MPO inhibition decreased CD11bLy6G myeloid cells in tumors by 60% .
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T-cell Activation: CD8 T-cell densities increased 3-fold, accompanied by elevated interferon-γ (IFN-γ) and granzyme B expression .
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Dendritic Cell Maturation: CD103 dendritic cell frequencies rose by 50%, enhancing antigen presentation .
Comparative Efficacy with Clinical-Stage Inhibitors
Future Directions and Clinical Translation
Combination Therapy Opportunities
Mpo-IN-4’s immunomodulatory effects warrant exploration in combination with:
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CAR-T Cell Therapy: MPO inhibition may mitigate ROS-induced T-cell exhaustion in solid tumors.
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Radiotherapy: HOCl scavenging could reduce radiation-induced fibrosis.
Drug Optimization Strategies
Multi-parameter optimization (MPO) frameworks highlight avenues for improving Mpo-IN-4’s developability :
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Potency-Selectivity Balance: Introducing electron-withdrawing groups (e.g., -CF) at the benzyl para-position may enhance MPO binding without compromising solubility.
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Prodrug Design: Esterification of the 5-amine could improve oral bioavailability.
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